5-bromo-4-methoxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Lipophilicity Drug-likeness Membrane permeability

5-Bromo-4-methoxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione (CAS 2703779-22-8, molecular formula C₉H₉BrO₃S, molecular weight 277.14 g·mol⁻¹) is a heterocyclic sulfone belonging to the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide class. The compound features three key structural elements: a 2,3-dihydrobenzothiophene core (conferring saturated C2–C3 bond geometry distinct from aromatic benzothiophene dioxides), a 5-bromo substituent (providing a synthetic handle for transition-metal-catalyzed cross-coupling), and a 4-methoxy group (modulating electronic properties and lipophilicity).

Molecular Formula C9H9BrO3S
Molecular Weight 277.14 g/mol
CAS No. 2703779-22-8
Cat. No. B6198215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-methoxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
CAS2703779-22-8
Molecular FormulaC9H9BrO3S
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1CCS2(=O)=O)Br
InChIInChI=1S/C9H9BrO3S/c1-13-9-6-4-5-14(11,12)8(6)3-2-7(9)10/h2-3H,4-5H2,1H3
InChIKeyYHTGTAVTFLZMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methoxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione (CAS 2703779-22-8): Structural and Physicochemical Baseline for Procurement Evaluation


5-Bromo-4-methoxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione (CAS 2703779-22-8, molecular formula C₉H₉BrO₃S, molecular weight 277.14 g·mol⁻¹) is a heterocyclic sulfone belonging to the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide class . The compound features three key structural elements: a 2,3-dihydrobenzothiophene core (conferring saturated C2–C3 bond geometry distinct from aromatic benzothiophene dioxides), a 5-bromo substituent (providing a synthetic handle for transition-metal-catalyzed cross-coupling), and a 4-methoxy group (modulating electronic properties and lipophilicity). This scaffold positions the compound within the broader benzothiophene 1,1-dioxide pharmacophore family, which has been explored for STAT3 inhibition, BET bromodomain inhibition, HCV NS5B polymerase inhibition, and HIF-2α antagonism [1].

Why 5-Bromo-4-methoxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione Cannot Be Replaced by Generic Benzothiophene Dioxide Analogs


Benzothiophene 1,1-dioxide derivatives are not interchangeable building blocks due to marked differences in lipophilicity, electronic character, and synthetic tractability driven by substituent identity and ring saturation. The unsubstituted 2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS 14315-13-0) lacks both the bromine cross-coupling handle and the methoxy electronic modulation, limiting its utility in convergent synthesis . The aromatic benzo[b]thiophene 1,1-dioxide (CAS 825-44-5) differs in both LogP (0.9–1.4 vs. ~3.6 for the target) and conformational rigidity, which can alter binding poses in medicinal chemistry campaigns [1]. Replacing bromine with chlorine changes both the C–X bond length (C–Br: ~1.89 Å; C–Cl: ~1.74 Å) and oxidative addition reactivity in palladium-catalyzed couplings, directly affecting synthetic yields [2]. These multiple, compounding differences mean that analog substitution without re-optimization carries a high risk of altered reactivity, physicochemical profile, and biological outcome.

Quantitative Differentiation Evidence for 5-Bromo-4-methoxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione vs. Closest Analogs


Lipophilicity (LogP) Differentiation of 5-Bromo-4-methoxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione vs. Parent and Unsubstituted Analogs

The target compound's computed XLogP of approximately 3.6 places it in a distinctly higher lipophilicity range compared to the unsubstituted 2,3-dihydrobenzo[b]thiophene 1,1-dioxide (LogP 2.1) and the fully aromatic benzo[b]thiophene 1,1-dioxide (LogP 0.88–1.45) [1]. This approximately 1.5 log-unit increase relative to the unsubstituted dihydro scaffold, and a 2.2–2.7 log-unit increase relative to the aromatic parent, is attributable to the combined hydrophobic contributions of the bromine atom (π ≈ +0.86) and the methoxy group (π ≈ −0.02) [2]. Such a shift in logP has practical consequences: it predicts roughly 30-fold higher octanol–water partitioning versus the aromatic benzothiophene dioxide, impacting solubility, membrane permeability, and non-specific protein binding in biological assays [2].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Heavy Atom Count Differentiation for Building Block Procurement

With a molecular weight of 277.14 g·mol⁻¹ and 14 heavy atoms (C₉H₉BrO₃S), the target compound is substantially larger than the unsubstituted 2,3-dihydrobenzo[b]thiophene 1,1-dioxide (MW 168.21, C₈H₈O₂S, 10 heavy atoms) . The 109 g·mol⁻¹ mass increment arises from the bromine (ΔMW ≈ 79) and methoxy (ΔMW ≈ 30) substituents, translating to a 65% increase in molecular weight. This affects shipping costs (particularly for international procurement), molarity calculations in stock solution preparation, and the compound's classification in fragment-based screening libraries (the target exceeds the typical fragment rule-of-three threshold of MW <300 Da, whereas the unsubstituted analog falls well within it) [1].

Building block Molecular weight Fragment-based drug discovery

Synthetic Utility: Bromine as an Orthogonal Cross-Coupling Handle Distinguishing 5-Bromo-4-methoxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione from Non-Halogenated Analogs

The C5–Br bond in the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck) that is completely absent in the non-halogenated comparator 2,3-dihydrobenzo[b]thiophene 1,1-dioxide . The C–Br bond dissociation energy (~285 kJ·mol⁻¹) is significantly lower than the corresponding C–Cl bond (~350 kJ·mol⁻¹), meaning brominated substrates typically undergo oxidative addition with Pd(0) catalysts more rapidly than their chlorinated counterparts under identical conditions [1]. This differential reactivity has been exploited in the broader benzothiophene dioxide class: brominated benzothiophene dioxides serve as key intermediates for constructing libraries of STAT3 inhibitors and BET bromodomain antagonists where the C5 position is diversified in the final synthetic step [2].

Cross-coupling Suzuki-Miyaura Building block C–Br functionalization

Electrochemical Oxidation Behavior: 5-Bromo-4-methoxy Substitution Directs Regioselective Quinone Formation

Although the Chenard et al. (1983) study examined the non-dioxide benzo[b]thiophene form, it provides the only published comparative data on the 5-bromo-4-methoxy substitution pattern in this ring system [1]. In anodic oxidation experiments (methanolic KOH, Pt anode), 5-bromo-4-methoxybenzo[b]thiophene (17b) underwent oxidation to yield the corresponding benzothiophene-4,7-quinone bisketal in good yield. Subsequent extended acidic hydrolysis afforded the quinone in 78–95% yield, and milder hydrolysis conditions gave monoketals with high regioselectivity—a selectivity outcome that differed from the 5-methyl-4-methoxy analog (17c) due to the electronic influence of the bromine substituent [1]. This demonstrates that the 5-bromo-4-methoxy substitution pattern, when translated to the dioxide oxidation state, may confer distinct electrochemical and acid-catalyzed reaction profiles compared to other 5-substituted analogs.

Electrochemical synthesis Quinone bisketal Regioselectivity

2,3-Dihydro Saturation State: Conformational and Reactivity Differentiation from Aromatic Benzothiophene 1,1-Dioxides

The 2,3-dihydro saturation in the target compound distinguishes it from the fully aromatic benzo[b]thiophene 1,1-dioxide scaffold. The saturated C2–C3 bond introduces an sp³ carbon center that increases the fraction of sp³-hybridized carbons (Fsp³) from 0 in the aromatic analog to 0.22 in the dihydro scaffold, a parameter increasingly correlated with clinical success in drug discovery [1][2]. Conformationally, the dihydro system adopts a non-planar geometry at the thiophene ring, contrasting with the planar aromatic system—a difference that has been shown to alter binding modes in benzo[b]thiophene 1,1-dioxide-based inhibitors of STAT3 and HIF-2α, where the dihydro scaffold can access binding pocket conformations unavailable to the rigid aromatic system [3][4].

Conformational analysis Saturation Drug design Fsp³

Optimal Procurement and Application Scenarios for 5-Bromo-4-methoxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification of Benzothiophene Dioxide-Based STAT3 or BET Inhibitor Scaffolds

The 5-bromo substituent serves as a cross-coupling handle for Suzuki-Miyaura diversification, enabling parallel library synthesis at the C5 position—a critical vector for modulating STAT3 inhibitory potency (reported IC₅₀ range: 1–10 μM for related benzothiophene dioxide derivatives) and BET bromodomain binding [1]. The 4-methoxy group provides electronic tuning and additional H-bond acceptor capacity, while the 2,3-dihydro saturation improves Fsp³ (0.22 vs. 0 for aromatic analogs), contributing to more favorable physicochemical properties for lead optimization [2].

Synthetic Methodology: Precursor for Regioselective Quinone and Quinone Ketal Synthesis via Electrochemical Oxidation

The 5-bromo-4-methoxy substitution pattern has been demonstrated to yield benzothiophene-4,7-quinone bisketals in good yield via anodic oxidation, with subsequent acid hydrolysis affording the corresponding quinones in 78–95% yield and monoketals with high regioselectivity [3]. Although demonstrated on the non-dioxide form, this established reactivity profile provides a predictable synthetic roadmap for analogous transformations of the dioxide, where the sulfone group may further modulate the electrochemical oxidation potential.

Physicochemical Screening Libraries: A High-LogP Benzothiophene Dioxide Probe for Membrane Permeability and Protein Binding Studies

With an XLogP of approximately 3.6—approximately 1.5 log units higher than the unsubstituted dihydro analog (LogP 2.1) and 2.2–2.7 log units higher than the aromatic parent (LogP 0.88–1.45)—the target compound fills a lipophilicity gap in benzothiophene dioxide screening sets [4]. This makes it a valuable probe compound for establishing lipophilicity–permeability and lipophilicity–protein binding relationships within this pharmacophore class, supporting PAMPA, Caco-2, or plasma protein binding assay panels.

Building Block Procurement: Brominated Dihydrobenzothiophene Dioxide for Fragment-Growing and Scaffold-Hopping Campaigns

As a differentiated building block with molecular weight 277.14 g·mol⁻¹ and 14 heavy atoms, the compound occupies a unique position between fragment-sized molecules (MW <300 Da) and lead-like compounds in fragment-based drug discovery [5]. The orthogonal reactivity profile (C5–Br for cross-coupling; sulfone for hydrogen-bonding; methoxy for electronic tuning) enables systematic structure–activity relationship exploration at multiple vectors from a single synthetic intermediate, reducing the number of building blocks required for comprehensive SAR studies.

Quote Request

Request a Quote for 5-bromo-4-methoxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.